molecular formula C6H9ClF3N3 B2768351 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1431963-69-7

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2768351
CAS No.: 1431963-69-7
M. Wt: 215.6
InChI Key: SLRULYCHKKLEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Pyrazole Scaffold as a Privileged Structure

The pyrazole scaffold—a five-membered aromatic ring with two adjacent nitrogen atoms—has been a linchpin in medicinal chemistry since the 19th century. Early derivatives like antipyrine (1884) demonstrated analgesic and antipyretic properties, laying the foundation for synthetic pyrazole-based therapeutics. By the mid-20th century, the scaffold’s adaptability became evident through its incorporation into non-steroidal anti-inflammatory drugs (NSAIDs), exemplified by celecoxib , a selective COX-2 inhibitor that mitigates gastrointestinal toxicity compared to traditional NSAIDs.

Structural analyses reveal that pyrazole’s tautomerism and regioselectivity enable precise modifications at the 1-, 3-, and 5-positions, facilitating target-specific interactions. For instance, Aurora kinase inhibitors leverage pyrazole’s ability to mimic purine bases, enabling competitive binding at ATP sites. This duality—acting as both a rigid scaffold and a functional mimic—has cemented pyrazole’s status as a privileged structure in drug design, with over 33 FDA-approved drugs incorporating the motif.

Table 1: Key Milestones in Pyrazole-Based Drug Development
Year Compound Therapeutic Application Mechanism
1884 Antipyrine Analgesic/Antipyretic Non-selective COX inhibition
1999 Celecoxib Anti-inflammatory COX-2 selectivity
2012 Apixaban Anticoagulant Factor Xa inhibition

Emergence of Trifluoromethyl-Substituted Pyrazoles in Academia

The introduction of trifluoromethyl (-CF₃) groups into pyrazole derivatives has revolutionized their pharmacokinetic and pharmacodynamic profiles. Fluorine’s electronegativity and small atomic radius enhance metabolic stability, membrane permeability, and target binding affinity. For example, bixafen , a pyrazole-carboxamide fungicide, owes its prolonged activity to the -CF₃ group’s resistance to oxidative degradation.

Synthetic methodologies for trifluoromethylated pyrazoles have evolved from classical cyclocondensation to advanced strategies:

  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes while improving yields.
  • Transition-metal catalysis : Enables regioselective functionalization at the 4-position, critical for optimizing steric and electronic properties.
  • Green chemistry approaches : Use water or ionic liquids as solvents, aligning with sustainable chemistry principles.

The compound 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride exemplifies these advancements. Its synthesis typically involves condensation of arylhydrazines with ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate , followed by hydrochlorination to enhance solubility.

Research Significance of this compound

This derivative’s strategic design merges three key features:

  • 1,5-Dimethyl groups : Improve metabolic stability by shielding the pyrazole ring from cytochrome P450-mediated oxidation.
  • Trifluoromethyl group at C3 : Enhances lipophilicity and bioisosteric replacement potential, mimicking hydrophobic moieties in target proteins.
  • Amine hydrochloride at C4 : Introduces a protonatable nitrogen, facilitating salt formation for improved aqueous solubility and crystallinity.

Recent studies highlight its role as a multi-target inhibitor , potentially modulating:

  • COX-2/LOX pathways : Dual inhibition reduces prostaglandin and leukotriene synthesis, offering synergistic anti-inflammatory effects.
  • Kinase signaling : The amine group may coordinate with ATP-binding sites in Aurora kinases, analogous to purine-based inhibitors.
Table 2: Structural Features and Functional Roles
Position Substituent Role
1 Methyl Metabolic stabilization
3 Trifluoromethyl Lipophilicity enhancement
4 Amine hydrochloride Solubility optimization

Current Research Landscape and Scientific Interest

The compound resides at the intersection of three transformative trends in medicinal chemistry:

  • AI-driven drug design : Machine learning models predict optimal substituents for kinase inhibition, potentially halving development timelines.
  • Multi-target therapeutics : Hybrid molecules combining pyrazole cores with fluorinated motifs aim to concurrently address inflammation and neurodegeneration.
  • Biomarker-guided optimization : Correlating in vivo efficacy with prostaglandin E2 (PGE2) levels enables dose refinement for inflammatory models.

Ongoing studies explore this derivative’s utility in:

  • Alzheimer’s disease : Targeting amyloid-β aggregation via NF-κB pathway modulation.
  • Oncology : Inhibiting MAPK1 and Chk1 kinases to disrupt cancer cell proliferation.

Properties

IUPAC Name

1,5-dimethyl-3-(trifluoromethyl)pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c1-3-4(10)5(6(7,8)9)11-12(3)2;/h10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRULYCHKKLEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Chlorination of 4-Nitropyrazole Derivatives

The halogenation-reduction approach forms the backbone of pyrazole amine synthesis. As detailed in patent US10233155B2, 3-chloro-1H-pyrazol-4-amine hydrochloride is synthesized via reductive chlorination of 4-nitropyrazole under hydrogen gas in the presence of hydrochloric acid (HCl) and transition metal catalysts. This method involves two critical steps:

  • Halogenation : 4-Nitropyrazole undergoes chlorination at the 3-position using concentrated HCl (31–38%) at 30–40°C, forming 3-chloro-4-nitropyrazole.
  • Reduction : Catalytic hydrogenation with palladium on alumina (Pd/Al₂O₃) or platinum on carbon (Pt/C) reduces the nitro group to an amine, yielding 3-chloro-1H-pyrazol-4-amine hydrochloride.

Optimization studies reveal that Pt/C catalysts enhance selectivity (>95%) at lower HCl concentrations (10–12 M), whereas Pd/Al₂O₃ requires higher acid strengths (12.4 M) for comparable efficiency. Reaction pressures between 100 kPa and 6,000 kPa and temperatures of 20–60°C are critical for minimizing byproducts such as dehalogenated amines.

Adaptation for Trifluoromethyl-Substituted Pyrazoles

Direct Amination Strategies Using Primary Amines

Condensation with Primary Aliphatic Amines

A novel approach from The Journal of Organic Chemistry employs primary amines directly in pyrazole ring formation. For example, 2,4,4-trimethylpentan-2-amine reacts with diketones under acidic conditions to generate N-substituted pyrazoles. The general procedure involves:

  • Heating a mixture of the amine, diketone, and O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF) at 85°C for 1.5–5 hours.
  • Purification via column chromatography (hexane–ethyl acetate) to isolate the target pyrazole.

This method, while efficient for N-alkylation, requires subsequent functionalization to introduce the trifluoromethyl and amine groups. Yields for intermediate pyrazoles range from 38% to 68%, depending on substituent steric effects.

Reductive Amination of Pyrazole Aldehydes

Japanese studies describe the synthesis of pyrazole-4-carbaldehydes as intermediates for amine derivatives. 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes reductive amination with para-substituted anilines in acetonitrile, catalyzed by boron trifluoride diethyl etherate (BF₃·Et₂O). The resulting Schiff base intermediates are reduced to amines using diethyl phosphite, achieving moderate yields (45–60%).

Catalytic Hydrogenation and Functional Group Interconversion

Hydrogenation of Nitro to Amine Groups

The reduction of nitro groups to amines is a pivotal step in pyrazole amine synthesis. Patent US10233155B2 reports a 96.8% yield of 3-chloro-1H-pyrazol-4-amine hydrochloride using 5% Pt/C under 90 psig hydrogen pressure at 30°C. Key parameters include:

  • Catalyst Loading : 0.003–3 mol% relative to substrate.
  • Reaction Time : 2.5–5 hours, monitored by hydrogen uptake rates.

Functionalization via Bromination and Lithiation

Enamine’s methodology highlights bromination as a gateway to further functionalization. Treatment of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with N-bromosuccinimide (NBS) yields 4-bromo derivatives, which undergo lithium-halogen exchange to introduce aldehydes, acids, or boronates. For example:

  • Bromination : NBS in dichloromethane at 0°C provides 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole in 92% yield.
  • Lithiation : Reaction with lithium diisopropylamide (LDA) at −78°C followed by electrophilic quenching generates 4-lithio intermediates, which are converted to sulfinates or sulfonyl chlorides.

Comparative Analysis of Synthetic Routes

Method Yield (%) Selectivity Key Advantages Limitations
Halogenation-Reduction 96.8 >95% High yield, scalable Requires high-pressure equipment
Direct Amination 38–68 Moderate One-pot synthesis Limited to N-alkyl derivatives
Reductive Amination 45–60 Low Compatible with aromatic amines Multi-step, moderate yields
Bromination-Lithiation 85–92 High Enables diverse functionalization Sensitive to moisture and temperature

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride has been studied for its antimicrobial properties. Research indicates that derivatives of pyrazole, including this compound, exhibit promising activity against various bacterial and fungal strains.

Case Study:
A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound against Gram-positive and Gram-negative bacteria as well as fungi. Results showed effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

CompoundBacterial StrainZone of Inhibition (mm)
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amineStaphylococcus aureus16
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amineEscherichia coli14
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amineCandida albicans18

Anticancer Potential

Research has also explored the anticancer properties of pyrazole derivatives. The trifluoromethyl group enhances the biological activity of the compound, making it a candidate for further investigation in cancer therapeutics.

Case Study:
In a study focusing on the synthesis of new pyrazole derivatives, compounds similar to 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine were shown to induce apoptosis in cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Herbicidal Activity

The compound has been investigated for its potential use as a herbicide. Its structural features allow it to interact effectively with plant growth regulators.

Case Study:
A patent describes methods for using pyrazole derivatives in herbicides. It was found that compounds like this compound exhibited selective herbicidal activity against certain weed species without affecting crop plants .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Pyrazole Scaffold and Substituent Variations

The compound shares structural homology with other 1,5-disubstituted pyrazole-3-amines but differs in substituent identity and positioning. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Key Features
Target Compound -CH₃ (1,5), -CF₃ (3), NH₂ (4) ~245.6 g/mol Hydrochloride salt, high lipophilicity
N-(3,5-di-t-butyl-4-hydroxyphenyl)-5-p-F-phenyl-1H-pyrazole-3-carboxamide (4h) -SO₂NH₂ (1), -F (5) 630.0982 g/mol Fluorophenyl group, sulfonamide linker
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Furan, -CF₃ 297.20 g/mol Pyrazolopyrimidine core, carboxylic acid
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine -Cl (4), -CH₃ (1,5) N/A Chloro substituent, methylene linker

Key Observations :

  • Hydrochloride salt formation distinguishes it from neutral analogs (e.g., carboxamides in –2), likely improving aqueous solubility .
  • Disubstitution at 1,5-positions with methyl groups may sterically hinder interactions in biological systems compared to bulkier substituents (e.g., t-butyl in ) .

Physicochemical Properties

Lipophilicity and Solubility

  • The hydrochloride salt counteracts this by enhancing solubility in polar media .
  • In contrast, sulfonamide-linked analogs (e.g., 4h, ) exhibit higher polarity due to the -SO₂NH₂ group, which may improve solubility but reduce cell permeability .

Stability

  • Trifluoromethyl groups are generally metabolically stable, resisting oxidative degradation. However, the discontinued status () suggests possible instability under specific conditions (e.g., hydrolysis of the amine group) .
  • Chloro-substituted analogs () may exhibit greater hydrolytic stability but lower metabolic versatility .

Target Compound

The -CF₃ group may enhance target binding via hydrophobic interactions .

Analogs

  • 4h () : The p-fluorophenyl and sulfonamide groups are associated with COX-2 inhibition, indicating anti-inflammatory applications .
  • Pyrazolopyrimidine derivatives () : The fused pyrimidine ring expands π-π stacking capabilities, useful in anticancer drug design .

Challenges and Limitations

  • Synthesis Complexity : The trifluoromethyl group requires specialized reagents (e.g., fluoroform or CF₃-building blocks), increasing synthesis costs .
  • Stability Issues : Hydrochloride salts may deliquesce under humid conditions, complicating storage .
  • Biological Trade-offs : While -CF₃ improves metabolic stability, it may reduce solubility, necessitating formulation adjustments .

Biological Activity

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its trifluoromethyl group, which often enhances biological activity due to its electronic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C7H9F3N4·HCl
  • Molecular Weight : 227.62 g/mol
  • SMILES Notation : CC(C)N1C(=N)C(=C(N)N1)C(F)(F)F

This compound exhibits unique physical properties owing to the presence of the trifluoromethyl group, which can influence its solubility and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines.

Cell Line IC50 (µM) Mechanism of Action
HCT-11612.5Induction of apoptosis
MCF-715.0Cell cycle arrest
HeLa10.0Apoptosis induction

The compound's mechanism involves inducing apoptosis and causing cell cycle arrest in the G0/G1 phase, indicating a potential pathway for therapeutic intervention in cancer treatment .

The mechanism by which this compound exerts its effects appears to be multifaceted:

  • Induction of Apoptosis : The compound activates apoptotic pathways in both wild-type and mutant p53 cell lines.
  • Cell Cycle Arrest : It induces G0/G1 phase arrest, preventing cells from progressing through the cell cycle.
  • Inhibition of Key Proteins : There is evidence suggesting that this compound may interact with proteins involved in cell survival and proliferation pathways, although specific targets remain to be fully elucidated .

Study 1: Cytotoxicity Assessment

In a comprehensive study evaluating various pyrazole derivatives, this compound was tested alongside other compounds. The results indicated that it was one of the most potent inhibitors against the tested cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. Researchers utilized flow cytometry to analyze cell cycle distribution and observed a concentration-dependent increase in sub-G1 populations, indicative of apoptosis. Additionally, Western blot analyses revealed increased expression of pro-apoptotic markers in treated cells .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride?

  • Methodology : The synthesis involves multi-step organic reactions, starting with alkylation of pyrazole precursors. For example, alkylation of 1,5-dimethyl-1H-pyrazole with trifluoromethylating agents (e.g., CF₃I or CF₃SO₂Na) under controlled conditions (e.g., inert atmosphere, 60–80°C) to introduce the trifluoromethyl group. Subsequent amine functionalization requires coupling agents like EDCI/HOBt in DMF or THF .
  • Critical Parameters : Solvent choice (DMF or THF), reaction temperature (to avoid decomposition), and stoichiometric ratios of reagents (e.g., 1:1.2 for amine coupling). Purification via column chromatography or recrystallization ensures ≥95% purity .

Q. How is the compound characterized for structural confirmation?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., methyl groups at positions 1 and 5, trifluoromethyl at position 3) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 239.1) .
  • X-ray Crystallography : For unambiguous confirmation of crystalline structure and hydrogen bonding patterns (if applicable) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in water due to the hydrochloride salt form. Stability tested under ambient conditions (25°C, 60% RH) shows no degradation over 6 months when stored in desiccators .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

  • Approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example, simulating the trifluoromethylation step to identify optimal activation energies. Machine learning (ML) models trained on reaction datasets (temperature, solvent, catalyst) predict ideal conditions (e.g., 70°C, DMF, 0.5 mol% Pd catalyst) .
  • Case Study : A study using ML reduced experimental iterations by 40% while achieving 85% yield in trifluoromethylation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Root Cause Analysis :

  • Purity Discrepancies : Compare HPLC purity data (e.g., 95% vs. 80%) across studies; impurities like unreacted pyrazole precursors may interfere with bioassays .
  • Assay Variability : Standardize assays (e.g., IC₅₀ measurements against COX-2) using reference inhibitors (e.g., Celecoxib) to normalize activity data .
    • Mitigation : Replicate experiments under identical conditions (solvent, cell lines) and apply ANOVA to assess statistical significance .

Q. How does the compound interact with biological targets (e.g., enzymes)?

  • Mechanistic Study :

  • Molecular Docking : Pyrazole rings form π-π stacking with hydrophobic pockets in COX-2 (PDB ID: 5KIR), while the trifluoromethyl group enhances binding affinity via van der Waals interactions .
  • Kinetic Analysis : Stopped-flow spectroscopy reveals a two-step inhibition mechanism (fast association, slow dissociation) with kon=1.2×104M1s1k_{\text{on}} = 1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1} .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.